molecular formula C29H36N6O2 B2916725 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione CAS No. 851937-70-7

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione

Katalognummer B2916725
CAS-Nummer: 851937-70-7
Molekulargewicht: 500.647
InChI-Schlüssel: HJZYGEUTLUWORN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione, commonly known as BRL-15572, is a novel and potent antagonist of the dopamine D3 receptor. It was first synthesized and characterized in 2005 by researchers at the University of Nottingham, UK. Since then, BRL-15572 has been widely used in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes.

Wirkmechanismus

BRL-15572 acts as a selective antagonist of the D3 receptor, which blocks the binding of dopamine to the receptor. This results in a decrease in the activity of the mesolimbic system, which is associated with reward and motivation. By blocking the D3 receptor, BRL-15572 has been shown to reduce drug-seeking behavior in preclinical models of addiction.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. In addition to its role as a D3 receptor antagonist, it has been shown to inhibit the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This results in an increase in extracellular dopamine levels, which may contribute to its anti-addictive effects. BRL-15572 has also been shown to have anti-inflammatory effects in preclinical models of neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

BRL-15572 has several advantages for laboratory experiments. It is a highly selective antagonist of the D3 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. It is also readily available and has been extensively characterized in preclinical models. However, there are also some limitations to its use. BRL-15572 has limited solubility in aqueous solutions, which may affect its bioavailability in vivo. It also has a relatively short half-life, which may require frequent dosing in some experimental paradigms.

Zukünftige Richtungen

There are several future directions for the use of BRL-15572 in scientific research. One area of interest is the investigation of its potential therapeutic effects in neuropsychiatric disorders, such as addiction and schizophrenia. BRL-15572 may also be useful in the development of new drugs that target the D3 receptor. Additionally, further research is needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and its potential use in the treatment of neuroinflammatory disorders.

Synthesemethoden

The synthesis of BRL-15572 involves several steps, starting from commercially available starting materials. The key intermediate is a piperazine derivative, which is then coupled with a purine scaffold to yield the final product. The synthesis has been optimized to achieve high yields and purity, making BRL-15572 readily available for research purposes.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been extensively used in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes. The D3 receptor is predominantly expressed in the mesolimbic system of the brain, which is involved in reward and motivation. It has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, schizophrenia, and depression.

Eigenschaften

CAS-Nummer

851937-70-7

Molekularformel

C29H36N6O2

Molekulargewicht

500.647

IUPAC-Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C29H36N6O2/c1-4-5-16-35-24(30-27-26(35)28(36)32(3)29(37)31(27)2)21-33-17-19-34(20-18-33)25(22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,25H,4-5,16-21H2,1-3H3

InChI-Schlüssel

HJZYGEUTLUWORN-UHFFFAOYSA-N

SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.